6,7-Dichloroquinoxaline
Overview
Description
Synthesis Analysis
The synthesis of various 6,7-dichloroquinoxaline derivatives has been developed through several methods. A notable example is the synthesis of N-acyl-N′-dichloroacetyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalines derivatives through a two-step sequence without blocking reactive centers, characterized by IR, 1H NMR, 13C NMR, and X-ray crystallography (Fu et al., 2015). Another approach involves the electrochemical synthesis of quinoxalinediones, providing a novel method for creating these compounds with high purity and good yield (Dowlati et al., 2012).
Molecular Structure Analysis
The molecular structure of 6,7-dichloroquinoxaline derivatives is characterized using various techniques. The crystal structure of novel N-acyl-N′-dichloroacetyl derivatives was determined by X-ray crystallography, providing insight into their structural characteristics (Fu et al., 2015).
Chemical Reactions and Properties
6,7-Dichloroquinoxaline and its derivatives undergo a variety of chemical reactions, leading to the synthesis of novel compounds with potential biological activities. For instance, the reaction of 2,3-dichloroquinoxaline with malononitrile and ethyl cyanoacetate yields various 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives (Obafemi & Pfleiderer, 2004).
Physical Properties Analysis
The physical properties of 6,7-dichloroquinoxaline derivatives, such as solubility and stability, are crucial for their potential application in various fields. The design and synthesis of novel compounds, like 7-heterocycle-6-trifluoromethyl derivatives, demonstrate improved physicochemical properties, including good solubility in aqueous solutions (Takano et al., 2006).
Chemical Properties Analysis
The chemical properties of 6,7-dichloroquinoxaline derivatives, including their reactivity and potential as antimicrobial and anticancer agents, have been extensively studied. For example, derivatives synthesized from 2-chloro-4,5-disubstituted benzoic acid showed promising activity against bacterial and cancer strains (Podila & Omprakash, 2020).
Scientific Research Applications
Antibacterial Activity : Compounds such as 6,7-bis[3-(4-substitutedphenyl)-4-oxo-thiazolidin-2-ylideneamino]quinoxaline-2,3 (1H,4H)-diones have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria (Pawar & Bhise, 2008).
Fluorescent Whiteners : 6-acetamido-2-substituted quinoxaline derivatives have been used as fluorescent whiteners for polyester fibers, enhancing their brightness (Rangnekar & Tagdiwala, 1986).
Electroluminescent Copolymers : Deep-red electroluminescent donor-acceptor copolymers based on 6,7-dichloroquinoxaline have shown potential for efficient, low-cost, and environmentally friendly LED applications (Gao et al., 2017).
Anticancer Chemotherapy : Quinoxaline 1,4-di-N-oxides have been studied for their potential as hypoxia-selective agents in anticancer chemotherapy (Monge et al., 1995).
Anti-inflammatory Agents : Novel dichloroquinoxaline CXCR receptor antagonists have been found effective in inhibiting IL-8-induced neutrophil chemotaxis, suggesting their use as anti-inflammatory agents for neutrophil-mediated inflammatory diseases (2000).
Synthesis of Derivatives : A two-step sequence has been developed for synthesizing disubstituted 6,7-dichloro-1,2,3,4-tetrahydroquinoxalines without blocking reactive centers (Fu et al., 2015).
COVID-19 Treatment Potential : Chloroquine, a related compound, has been explored for its potential in treating COVID-19 patients based on previous antiviral research experiments (Touret & de Lamballerie, 2020).
DNA Topoisomerase IB Inhibitors : Indolizinoquinoxaline-5,12-dione derivatives have been investigated as novel DNA topoisomerase IB inhibitors, inhibiting human tumor cell growth and serving as a pharmacophore in anti-cancer drug design (Shen et al., 2010).
Safety And Hazards
Future Directions
Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future research may focus on developing newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
properties
IUPAC Name |
6,7-dichloroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVWRUWYXLAQRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348649 | |
Record name | 6,7-dichloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloroquinoxaline | |
CAS RN |
19853-64-6 | |
Record name | 6,7-dichloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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